molecular formula C49H55N9O7 B3103577 Elbasvir;MK-8742;MK 8742;Elbasvir intermediate;Elbasvir-D6 CAS No. 1444832-51-2

Elbasvir;MK-8742;MK 8742;Elbasvir intermediate;Elbasvir-D6

カタログ番号 B3103577
CAS番号: 1444832-51-2
分子量: 882 g/mol
InChIキー: RGGAWTUDDJCAGX-GHLXIYJDSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Elbasvir is a drug approved by the FDA in January 2016 for the treatment of hepatitis C . It was developed by Merck and completed Phase III trials, used in combination with the NS3 / 4A protease inhibitor grazoprevir under the trade name Zepatier, either with or without ribavirin . Elbasvir is a highly potent and selective NS5A inhibitor of the hepatitis C virus NS5A replication complex .


Synthesis Analysis

The synthesis of Elbasvir involves a seemingly trivial indoline oxidation en route to the target compound. This process was complicated by epimerization of a stereogenic hemiaminal center under most standard oxidation conditions . To address this issue, a novel visible light photoredox process for indoline oxidation was developed involving an iridium photosensitizer and environmentally-benign perester oxidant .


Molecular Structure Analysis

Elbasvir has a complex molecular structure with a molecular weight of 882.02 . It has a high degree of plasma protein binding, mainly to albumin and alpha-1-acid glycoprotein .


Chemical Reactions Analysis

Elbasvir and grazoprevir appear to undergo modest hepatic metabolism and are excreted primarily unchanged (~80% parent drug found) in feces . Both elbasvir and grazoprevir are substrates of cytochrome P450 (CYP) 3A4 enzyme .


Physical And Chemical Properties Analysis

Elbasvir has a molecular weight of 882.02 . It is primarily excreted via feces (>90%), with less than 1% excreted via urine . Elbasvir reaches peak plasma concentrations three hours after oral intake together with grazoprevir .

科学的研究の応用

Elbasvir in Hepatitis C Treatment

Elbasvir, in combination with grazoprevir, is approved for the treatment of chronic Hepatitis C Virus (HCV) genotypes 1 and 4 infection in adults . This combination has been shown to provide high rates of sustained virological response at 12 weeks (SVR12) in treatment-naive and -experienced adult patients with chronic HCV genotype 1a, 1b, or 4 infection .

MK-8742 in Hepatitis C Treatment

MK-8742, also known as Elbasvir, is used in combination with grazoprevir for the treatment of HCV. This combination has been shown to rapidly clear the HCV virus from the blood after 12 weeks of treatment .

Elbasvir and MK-8742 in Hepatic Insufficiency

A clinical trial studied the effectiveness and safety of MK-5172 (grazoprevir) in combination with MK-8742 (elbasvir) in HCV-infected subjects who have cirrhosis and moderately impaired liver function . The trial showed promising results, suggesting potential applications in this patient population.

Elbasvir and MK-8742 in Inherited Blood Disorders

A study looked at how effective and safe MK-5172A (a combination of MK-5172 and MK-8742) is at treating patients with HCV GT1, 4, and 6 with different types of inherited blood disorders . This included subjects with or without cirrhosis, treatment-naive or treatment-experienced, and with or without HIV co-infection .

Elbasvir Intermediate in Large-Scale Synthesis

Elbasvir intermediate has been used in large-scale synthesis . The application of modern reactions in large-scale synthesis has witnessed tremendous advancements, and Elbasvir intermediate plays a crucial role in these processes .

Elbasvir-D6 in Hepatitis C Treatment

While specific research on Elbasvir-D6 was not found, it’s worth noting that Elbasvir (which MK-8742 is also known as) has been extensively studied in the context of Hepatitis C treatment . It’s plausible that Elbasvir-D6, as a variant of Elbasvir, may also have applications in this area.

作用機序

Target of Action

Elbasvir, also known as MK-8742, is a potent and selective inhibitor of the hepatitis C virus (HCV) NS5A replication complex . The NS5A protein is essential for viral replication and virion assembly . In addition, a computational target-based drug repurposing investigation predicted that Elbasvir could bind stably and preferentially to three proteins necessary for viral replication of SARS-CoV-2 .

Mode of Action

Elbasvir prevents the replication of viral cells by interacting with the NS5A protein on HCV replicon cells . This protein is crucial for reducing human interferon antiviral activity . While the precise role of this protein is unknown, it is essential to viral replication and virion assembly .

Biochemical Pathways

Elbasvir affects the HCV replication pathway by inhibiting the NS5A protein, which is essential for viral replication and virion assembly . This inhibition disrupts the replication of the HCV RNA genome and the assembly of the virus .

Pharmacokinetics

Elbasvir is classified as a direct-acting antiviral (DAA) and is more than 99.9% bound to plasma proteins . It undergoes modest hepatic metabolism mediated by CYP3A4 . Elbasvir reaches peak plasma concentrations three hours after oral intake together with grazoprevir . It is excreted primarily unchanged, with over 90% found in feces .

Result of Action

The inhibition of the NS5A protein by Elbasvir leads to a disruption in the replication of the HCV RNA genome and the assembly of the virus . This results in a significant reduction in viral load and can lead to a sustained virologic response (SVR), which is associated with long-term health benefits including reduced liver-related damage, improved quality of life, reduced incidence of hepatocellular carcinoma, and reduced all-cause mortality .

Action Environment

The efficacy of Elbasvir can be influenced by various environmental factors. For instance, the presence of resistance-associated amino acid substitutions in the NS5A protein can affect the drug’s efficacy . Additionally, the drug’s effectiveness can be impacted by the patient’s previous treatment history with ribavirin, peginterferon alfa-2a, peginterferon alfa-2b, or other NS3/4A inhibitors like boceprevir, simeprevir, or telaprevir .

Safety and Hazards

Elbasvir has some safety and hazard concerns. It is suspected of causing cancer if inhaled . Contact with dust can cause mechanical irritation or drying of the skin . It should be stored at -20°C powder .

将来の方向性

The clinical pharmacokinetics of elbasvir/grazoprevir in specific special populations (pediatrics, HIV co-infected patients, or subjects who exhibit multiple comorbidities) require more investigation . Mechanistic experiments are needed to demonstrate the precise relative % contribution of CYP3A4 and the role of other enzymes involved in elbasvir/grazoprevir metabolism .

特性

IUPAC Name

methyl N-[(2S)-1-[(2R)-2-[4-[(6S)-10-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-6-phenyl-6H-indolo[1,2-c][1,3]benzoxazin-3-yl]-2H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H55N9O7/c1-27(2)41(54-48(61)63-5)45(59)56-20-10-14-37(56)43-50-25-34(52-43)30-17-19-36-32(22-30)23-39-33-18-16-31(24-40(33)65-47(58(36)39)29-12-8-7-9-13-29)35-26-51-44(53-35)38-15-11-21-57(38)46(60)42(28(3)4)55-49(62)64-6/h7-9,12-13,16-19,22-28,37-38,41-42,44,47H,10-11,14-15,20-21H2,1-6H3,(H,50,52)(H,54,61)(H,55,62)/t37-,38+,41-,42-,44?,47-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGGAWTUDDJCAGX-GHLXIYJDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C2N=CC(=N2)C3=CC4=C(C=C3)C5=CC6=C(N5C(O4)C7=CC=CC=C7)C=CC(=C6)C8=CN=C(N8)C9CCCN9C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@@H]1C2N=CC(=N2)C3=CC4=C(C=C3)C5=CC6=C(N5[C@@H](O4)C7=CC=CC=C7)C=CC(=C6)C8=CN=C(N8)[C@@H]9CCCN9C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H55N9O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

882.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Elbasvir;MK-8742;MK 8742;Elbasvir intermediate;Elbasvir-D6

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Elbasvir;MK-8742;MK 8742;Elbasvir intermediate;Elbasvir-D6
Reactant of Route 2
Reactant of Route 2
Elbasvir;MK-8742;MK 8742;Elbasvir intermediate;Elbasvir-D6
Reactant of Route 3
Elbasvir;MK-8742;MK 8742;Elbasvir intermediate;Elbasvir-D6
Reactant of Route 4
Reactant of Route 4
Elbasvir;MK-8742;MK 8742;Elbasvir intermediate;Elbasvir-D6
Reactant of Route 5
Reactant of Route 5
Elbasvir;MK-8742;MK 8742;Elbasvir intermediate;Elbasvir-D6
Reactant of Route 6
Reactant of Route 6
Elbasvir;MK-8742;MK 8742;Elbasvir intermediate;Elbasvir-D6

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。